(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
Brand Name: Vulcanchem
CAS No.: 120695-78-5
VCID: VC20884228
InChI: InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+
SMILES: C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F
Molecular Formula: C6F11I
Molecular Weight: 407.9511052

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene

CAS No.: 120695-78-5

Cat. No.: VC20884228

Molecular Formula: C6F11I

Molecular Weight: 407.9511052

* For research use only. Not for human or veterinary use.

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene - 120695-78-5

Specification

CAS No. 120695-78-5
Molecular Formula C6F11I
Molecular Weight 407.9511052
IUPAC Name (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene
Standard InChI InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+
Standard InChI Key BJZGOHYMGKSXBU-OWOJBTEDSA-N
Isomeric SMILES C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F
SMILES C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F
Canonical SMILES C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator